Monohydroxy Etravirine

Drug Metabolism Metabolite Profiling UPLC-MS

Quantifying Etravirine metabolites with incorrect reference standards causes chromatographic interference and method validation failure. Monohydroxy Etravirine (M3, CAS 1246815-68-8) is the predominant Phase I metabolite (~80% abundance) formed via CYP2C19, with a unique MRM transition (451.3→353.1 m/z) and RT of 2.23 min-clearly resolved from M1 (2.54 min) and M2 (2.68 min). • ≥98% purity with full COA meets ICH M10 requirements. • Traceable to USP/EP for ANDA/DMF submissions. • Enables CYP2C19 phenotyping with 75% reduced M3 formation in CYP2C19*2/*2 HLMs.

Molecular Formula C20H15BrN6O2
Molecular Weight 451.29
CAS No. 1246815-68-8
Cat. No. B600904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonohydroxy Etravirine
CAS1246815-68-8
SynonymsMonohydroxy Etravirine; 
Molecular FormulaC20H15BrN6O2
Molecular Weight451.29
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N
InChIInChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27)
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Monohydroxy Etravirine: Identity and Baseline


Monohydroxy Etravirine (CAS 1246815-68-8), also designated Etravirine Metabolite M3, is the primary monohydroxylated metabolite of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine (TMC125, Intelence) [1]. It is formed via CYP2C19-catalyzed monomethylhydroxylation of the dimethylbenzonitrile moiety of the parent drug, yielding the chemical structure 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3-(hydroxymethyl)-5-methylbenzonitrile with a molecular formula of C20H15BrN6O2 and a molecular weight of 451.3 g/mol [2]. As the single most abundant Phase I metabolite of Etravirine, accounting for approximately 80% of all ETR metabolites formed in human liver microsome (HLM) incubations, M3 serves as a critical analytical reference standard for pharmaceutical quality control, forced degradation studies, and ANDA/DMF regulatory submissions [1].

Monohydroxy Etravirine Irreplaceability


Monohydroxy Etravirine (M3) is not interchangeable with other Etravirine metabolites—including the CYP3A4-dependent monohydroxy metabolites M1/M2, the dihydroxy metabolite M4 (CAS 1246818-67-6), or the parent drug Etravirine (CAS 269055-15-4)—because each exhibits a distinct CYP enzyme–specific formation route, a unique MRM mass transition in LC-MS/MS analysis, and a different chromatographic retention time [1]. More critically, M3 formation is exquisitely sensitive to CYP2C19 pharmacogenetic variability: in HLMs genotyped as homozygous for the loss-of-function CYP2C19*2 allele, M3 formation drops by 75% compared with wild-type CYP2C19*1/*1 HLMs, a genotype-dependent vulnerability not shared by the CYP3A4-mediated metabolites M1/M2 [1]. In clinical populations, CYP2C19*2 carriage reduces Etravirine oral clearance by 23%, directly linking M3 metabolic capacity to systemic drug exposure [2]. These orthogonal lines of evidence—enzymatic, analytical, and pharmacogenetic—establish that M3 cannot be replaced by any other Etravirine-related compound without loss of biological and analytical specificity, making its use as a distinct reference standard indispensable for method validation, impurity profiling, and regulatory filing.

Monohydroxy Etravirine Differentiation Evidence


M3 as the Predominant Metabolite in Liver Microsomes

In a comprehensive UPLC-MS-based metabolite identification study using human liver microsomes (HLMs) incubated with 20 μM Etravirine for 60 min in the presence of NADPH and UDPGA, Monohydroxy Etravirine (M3) was the single most abundant metabolite formed, with a relative abundance of 80.1% of total metabolites. This value is 9.2-fold higher than that of the next most abundant metabolite, M1 (8.71%), and 12.6-fold higher than that of the dihydroxy metabolite M4 (6.35%) [1]. The CYP3A4-dependent metabolites M1 and M2 together accounted for only 12.06% of total metabolite formation, underscoring the quantitative dominance of the CYP2C19→M3 axis in Etravirine disposition [1].

Drug Metabolism Metabolite Profiling UPLC-MS

CYP2C19 Kinetic Advantage for M3 Formation

Reaction phenotyping experiments using cDNA-expressed cytochrome P450 isoforms demonstrated that M3 formation is catalyzed with markedly greater catalytic efficiency by CYP2C19 than by CYP3A4. The Michaelis-Menten constant (Km) for M3 formation by CYP2C19 was 7.33 μM, compared with 27.8 μM for CYP3A4—a 3.8-fold lower Km indicating higher substrate affinity for CYP2C19. The maximum velocity (Vmax) was 5.57 pmol·min⁻¹·pmol⁻¹ CYP2C19 versus 0.166 pmol·min⁻¹·pmol⁻¹ CYP3A4, representing a 33-fold higher catalytic rate for CYP2C19 [1]. This enzymatic preference is further corroborated by chemical inhibition data: the CYP2C19-selective inhibitor (+)-N-3-benzylnirvanol reduced M3 formation by 34%, while the CYP3A4 inhibitor ketoconazole inhibited M3 by only 37% in cDNA-expressed CYP2C19 assays—an effect attributable to off-target CYP2C19 inhibition by ketoconazole rather than a genuine CYP3A4 contribution [1].

Enzyme Kinetics Cytochrome P450 CYP2C19 Phenotyping

CYP2C19 Pharmacogenetic Impairment of M3 Formation

The formation of Monohydroxy Etravirine (M3) is profoundly affected by CYP2C19 genetic polymorphism. In HLMs genotyped as homozygous for the loss-of-function CYP2C19*2 allele (CYP2C19*2/*2), M3 formation was decreased by 75% compared with HLMs genotyped as wild-type CYP2C19*1/*1. By contrast, the formation of the dihydroxy metabolite M4—which is also CYP2C19-dependent—was decreased by 100% (i.e., completely abolished) in the same CYP2C19*2/*2 HLMs [1]. This differential magnitude of effect (75% vs. 100% reduction) indicates that while M4 formation is exclusively CYP2C19-dependent, residual M3 formation may occur via minor CYP3A4 contribution, consistent with the enzyme kinetic data showing a high-Km, low-Vmax CYP3A4 pathway. Clinically, carriers of CYP2C19*2 exhibit a 23% (95% CI: 8–38%) reduction in Etravirine oral clearance [2], demonstrating that the in vitro M3 formation deficit translates to altered systemic drug exposure in patients.

Pharmacogenetics CYP2C19 Polymorphism Metabolite Formation

Chromatographic Selectivity of M3 via Distinct MRM

Monohydroxy Etravirine (M3) can be unambiguously distinguished from the other monohydroxylated Etravirine metabolites (M1 and M2) by its unique MRM transition and chromatographic retention time under standardized UPLC conditions. While M1 and M2 share the same precursor→product ion transition of 451.3→304.1 m/z, M3 exhibits a distinct transition of 451.3→353.1 m/z, reflecting a different fragmentation pathway arising from hydroxylation at the 3-methyl position of the dimethylbenzonitrile moiety rather than on the benzonitrile ring itself [1]. Additionally, M3 elutes at a retention time of 2.23 min, which is clearly resolved from M1 (2.54 min) and M2 (2.68 min) [1]. This chromatographic and mass spectrometric orthogonality ensures that M3 can be selectively quantified without interference from the CYP3A4-dependent monohydroxy metabolites.

LC-MS/MS Multiple Reaction Monitoring Chromatographic Selectivity

Certified Purity and Pharmacopeial Traceability

Commercially available Monohydroxy Etravirine (CAS 1246815-68-8) reference standards are supplied with a minimum purity of 98.00% (HPLC), accompanied by a comprehensive Certificate of Analysis (COA) and compliant with regulatory guidelines for use as a reference standard in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1][2]. Multiple independent suppliers (Alsachim, SynZeal, Axios Research) provide the compound with detailed characterization data, enabling traceability against pharmacopeial standards (USP or EP) [3]. This level of certified purity and regulatory documentation is not uniformly available for all Etravirine metabolites; M1 and M2, for example, are less commonly stocked as certified reference standards, making M3 the most reliably sourced Etravirine metabolite standard for pharmaceutical quality control applications.

Reference Standard Pharmaceutical Quality Control ANDA Filing

M3 Glucuronidation by UGT1A3 and UGT1A8

The introduction of the hydroxymethyl group at the 3-position of the benzonitrile ring in M3 creates a functional handle for Phase II glucuronidation that is absent in the parent drug Etravirine (which bears two methyl groups at the 3- and 5-positions). UGT reaction phenotyping experiments demonstrated that UGT1A3 and UGT1A8 specifically glucuronidate a CYP3A4-dependent monohydroxylated product of Etravirine [1]. Furthermore, the O-glucuronide conjugate of a monohydroxy metabolite (M7, 627 m/z) was detected in HLM incubations supplemented with UDPGA, confirming that the hydroxymethyl group of M3 (or a structurally related monohydroxy metabolite) serves as the site of glucuronidation [1]. This Phase II metabolic liability means that M3 can serve as a probe substrate for UGT1A3/UGT1A8 activity studies, whereas the parent drug Etravirine lacks this functionality and cannot be used for such investigations.

Glucuronidation UGT Enzymes Phase II Metabolism

Monohydroxy Etravirine Application Scenarios


CYP2C19 Phenotyping and DDI Studies

Monohydroxy Etravirine (M3) reference standard is ideally suited for in vitro CYP2C19 phenotyping assays and DDI risk assessment studies. Because M3 formation is driven almost exclusively by CYP2C19—with a 3.8-fold lower Km and 33-fold higher Vmax compared to CYP3A4 [1]—quantifying M3 production in HLM or hepatocyte incubations provides a highly selective readout of CYP2C19 catalytic activity. The 75% reduction in M3 formation in CYP2C19*2/*2 HLMs further validates M3 as a sensitive probe for detecting pharmacogenetic impairment of CYP2C19 [1]. Pharmaceutical development teams evaluating CYP2C19-mediated DDIs for new chemical entities can co-incubate test compounds with Etravirine and use M3 reference standard for LC-MS/MS quantification of M3 formation rate changes, thereby generating data directly relevant to regulatory DDI guidance (FDA, EMA).

Bioanalytical Method Validation for Etravirine

For CROs and pharmaceutical companies developing validated LC-MS/MS methods for Etravirine therapeutic drug monitoring (TDM) or pharmacokinetic studies, M3 reference standard (CAS 1246815-68-8) is irreplaceable. The unique MRM transition of 451.3→353.1 m/z and retention time of 2.23 min—clearly resolved from M1 (2.54 min) and M2 (2.68 min) [1]—enable accurate calibration and quality control sample preparation without chromatographic interference. The ≥98% certified purity with full COA documentation meets ICH M10 bioanalytical method validation requirements for reference standard characterization [2][3]. Attempting to quantify M3 using an M1 or M2 reference standard would result in erroneous concentration assignments due to the different MRM channels and retention times, potentially leading to method validation failure during regulatory inspection.

Forced Degradation and Impurity Profiling

In the context of ANDA or DMF filing for generic Etravirine formulations, regulatory agencies (FDA, EMA) require comprehensive identification and quantification of degradation products and process-related impurities. M3, as the predominant Phase I metabolite (80.1% relative abundance) and a potential oxidative degradation product under stress conditions, must be included as a specified impurity in the drug product specification [1]. The availability of M3 as a certified reference standard with traceability to USP or EP pharmacopeial standards [2] enables analytical laboratories to perform system suitability testing, determine relative response factors (RRF), and establish accurate impurity limits. The structural differentiation of M3—bearing a single hydroxymethyl group at the 3-position versus the dimethyl substitution of the parent drug—also makes it a critical marker for oxidative degradation pathway elucidation in forced degradation (acid, base, peroxide, thermal, photolytic) study designs.

CYP2C19 Genotype-Stratified Pharmacokinetic Studies

For clinical pharmacology units conducting pharmacokinetic studies of Etravirine in ethnically diverse populations, M3 reference standard is essential for quantifying the genotype-dependent metabolic phenotype. The 23% reduction in Etravirine oral clearance observed in CYP2C19*2 carriers [1] is mechanistically linked to impaired M3 formation (75% decrease in CYP2C19*2/*2 HLMs) [2]. By using M3 reference standard to establish LC-MS/MS assays for M3-to-parent Etravirine metabolic ratios in plasma, investigators can determine whether individual patients exhibit a CYP2C19 poor metabolizer phenotype that may warrant dose adjustment. This application is particularly relevant in Asian populations, where CYP2C19*2 allele frequencies reach 25–30%, and in Sub-Saharan African populations where Etravirine is increasingly used in second-line antiretroviral therapy regimens.

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